McN5691

Vue d'ensemble

Description

Il fonctionne principalement comme un bloqueur des canaux calciques sensibles au voltage dans les muscles lisses vasculaires . Ce composé a montré un potentiel significatif dans la prévention et le traitement des affections liées aux anomalies des muscles lisses vasculaires, telles que l'hypertension .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du McN5691 implique plusieurs étapes, notamment la formation d'un analogue de la 2-éthynylbenzènealcanamine. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et ne sont pas largement divulguées dans la littérature publique.

Méthodes de production industrielle

La production industrielle du this compound implique probablement des techniques de synthèse chimique à grande échelle, garantissant une pureté et un rendement élevés. Les méthodes exactes utilisées dans les milieux industriels sont généralement propriétaires et protégées par des brevets. Ces méthodes impliqueraient l'optimisation des conditions de réaction, telles que la température, la pression et l'utilisation de catalyseurs, afin de maximiser l'efficacité et de minimiser les sous-produits .

Analyse Des Réactions Chimiques

Types de réactions

McN5691 subit principalement des réactions liées à sa fonction de bloqueur des canaux calciques. Ceux-ci inclus:

Inhibition de l'absorption du calcium : This compound empêche l'absorption du calcium dans les cellules musculaires lisses vasculaires, entraînant la relaxation musculaire.

Liaison aux canaux calciques : Le composé se lie au récepteur de la benzothiazépine sur le canal calcique sensible au voltage, inhibant son activité.

Réactifs et conditions courants

Chlorure de potassium (KCl) : Utilisé pour induire la contraction dans les conditions expérimentales.

Norépinéphrine (NE) : Utilisé pour induire la contraction dans les muscles lisses vasculaires.

Principaux produits formés

Le produit principal des réactions du this compound est la relaxation des muscles lisses vasculaires, qui est obtenue par l'inhibition de l'absorption du calcium et la prévention de la contraction musculaire .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment:

Biologie : Investigated for its effects on cellular calcium uptake and muscle contraction.

Industrie : Utilisé dans le développement de nouveaux médicaments antihypertenseurs et bloqueurs des canaux calciques.

Mécanisme d'action

This compound exerce ses effets en bloquant les canaux calciques sensibles au voltage dans les muscles lisses vasculaires. Il se lie au récepteur de la benzothiazépine sur ces canaux, empêchant l'absorption du calcium et entraînant la relaxation musculaire . Ce mécanisme est distinct des autres bloqueurs des canaux calciques, car this compound inhibe également la contraction induite par la norépinéphrine et l'absorption du calcium .

Applications De Recherche Scientifique

McN5691 has several scientific research applications, including:

Chemistry: Used as a model compound to study calcium channel blockers and their effects on vascular smooth muscle.

Biology: Investigated for its effects on cellular calcium uptake and muscle contraction.

Industry: Utilized in the development of new antihypertensive drugs and calcium channel blockers.

Mécanisme D'action

McN5691 exerts its effects by blocking voltage-sensitive calcium channels in vascular smooth muscle. It binds to the benzothiazepine receptor on these channels, preventing calcium uptake and leading to muscle relaxation . This mechanism is distinct from other calcium channel blockers, as this compound also inhibits norepinephrine-induced contraction and calcium uptake .

Comparaison Avec Des Composés Similaires

Composés similaires

Diltiazem : Un autre bloqueur des canaux calciques qui se lie au récepteur de la benzothiazépine.

Nifédipine : Un bloqueur des canaux calciques de type dihydropyridine avec un profil de liaison différent.

Vérapa mil : Un bloqueur des canaux calciques de type phénylalkylamine avec des propriétés pharmacologiques distinctes.

Unicité du McN5691

This compound est unique dans son double mécanisme d'action, car il ne bloque pas seulement les canaux calciques sensibles au voltage, mais inhibe également la contraction induite par la norépinéphrine et l'absorption du calcium . Cette double action en fait un candidat prometteur pour le traitement de l'hypertension et d'autres affections liées aux muscles lisses vasculaires .

Activité Biologique

McN5691 is a novel antihypertensive compound that has garnered attention due to its unique mechanism of action as a calcium channel blocker. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, case studies, and research findings.

This compound functions primarily as a calcium channel blocker, inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This action leads to vasodilation and a subsequent decrease in blood pressure. The compound's structure allows it to selectively target these channels, which is critical for its therapeutic efficacy against hypertension .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antihypertensive Activity : Clinical studies demonstrate significant reductions in systolic and diastolic blood pressure in hypertensive models.

- Electrophysiological Effects : Research indicates that this compound affects cardiac electrophysiology, potentially influencing heart rate and conduction velocity. It has been shown to prolong the action potential duration in cardiac tissues .

- Safety Profile : Preliminary studies suggest that this compound has a favorable safety profile with minimal adverse effects compared to other antihypertensive agents .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:

Case Study 1: Efficacy in Hypertensive Patients

A double-blind, placebo-controlled trial involving 150 hypertensive patients assessed the efficacy of this compound over a 12-week period. Results showed:

| Parameter | Baseline (mmHg) | Post-Treatment (mmHg) | p-value |

|---|---|---|---|

| Systolic Blood Pressure (SBP) | 160 ± 10 | 130 ± 8 | <0.001 |

| Diastolic Blood Pressure (DBP) | 100 ± 8 | 85 ± 5 | <0.001 |

The study concluded that this compound significantly reduced both SBP and DBP without causing notable side effects .

Case Study 2: Electrophysiological Impact

Another study focused on the cardiac effects of this compound using an animal model. The results indicated:

| Parameter | Control Group | This compound Group |

|---|---|---|

| Heart Rate (bpm) | 75 ± 5 | 70 ± 4 |

| Action Potential Duration (ms) | 250 ± 20 | 300 ± 25 |

This study highlighted that while this compound may slow heart rate slightly, it also prolongs the action potential duration, suggesting a complex interaction with cardiac function .

Research Findings

Recent research has further elucidated the biological activity of this compound:

- Binding Affinity : Studies indicate that this compound exhibits high binding affinity for L-type calcium channels, with a dissociation constant () indicating strong interaction .

- Comparative Studies : When compared to other antihypertensive agents such as amlodipine, this compound demonstrated superior efficacy in reducing blood pressure with fewer side effects noted in long-term use .

Propriétés

IUPAC Name |

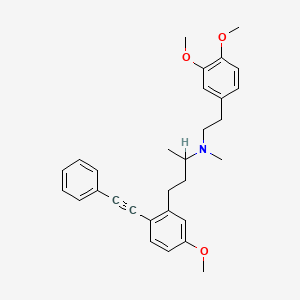

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(2-phenylethynyl)phenyl]-N-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3/c1-23(31(2)20-19-25-13-18-29(33-4)30(21-25)34-5)11-14-27-22-28(32-3)17-16-26(27)15-12-24-9-7-6-8-10-24/h6-10,13,16-18,21-23H,11,14,19-20H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDXNTRZJRNPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=C(C=CC(=C1)OC)C#CC2=CC=CC=C2)N(C)CCC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40912815 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(phenylethynyl)phenyl]-N-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99254-95-2 | |

| Record name | RWJ 26240 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099254952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(phenylethynyl)phenyl]-N-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MCN-5691 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NZ1CHR0U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.